Conoidin A
Conoidin A
Peroxiredoxins are a widely conserved family of enzymes that function in antioxidant defense and act in redox signaling pathways. Increased expression of human peroxiredoxin is associated with cancer, cardiovascular dysfunction, and neurodegeneration. Conoidin A inactivates peroxiredoxins by covalently binding to the catalytic cysteine on the enzyme. It has been shown to inhibit peroxiredoxin II (IC50 = 23 µM) in the parasite T. gondii and peroxiredoxin I in the hookworm A. ceylanicum. At 5 µM, conoidin A can also inhibit the glucose oxidase-mediated hyperoxidation of mammalian peroxiredoxin I and II, but not peroxiredoxin III.
Brand Name:
Vulcanchem
CAS No.:
18080-67-6
VCID:
VC21186420
InChI:
InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2
SMILES:
C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-]
Molecular Formula:
C10H8Br2N2O2
Molecular Weight:
347.99 g/mol
Conoidin A
CAS No.: 18080-67-6
Cat. No.: VC21186420
Molecular Formula: C10H8Br2N2O2
Molecular Weight: 347.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Peroxiredoxins are a widely conserved family of enzymes that function in antioxidant defense and act in redox signaling pathways. Increased expression of human peroxiredoxin is associated with cancer, cardiovascular dysfunction, and neurodegeneration. Conoidin A inactivates peroxiredoxins by covalently binding to the catalytic cysteine on the enzyme. It has been shown to inhibit peroxiredoxin II (IC50 = 23 µM) in the parasite T. gondii and peroxiredoxin I in the hookworm A. ceylanicum. At 5 µM, conoidin A can also inhibit the glucose oxidase-mediated hyperoxidation of mammalian peroxiredoxin I and II, but not peroxiredoxin III. |
|---|---|
| CAS No. | 18080-67-6 |
| Molecular Formula | C10H8Br2N2O2 |
| Molecular Weight | 347.99 g/mol |
| IUPAC Name | 2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide |
| Standard InChI | InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2 |
| Standard InChI Key | DQKNFTLRMZOAMG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-] |
| Appearance | Assay:≥98%A crystalline solid |
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